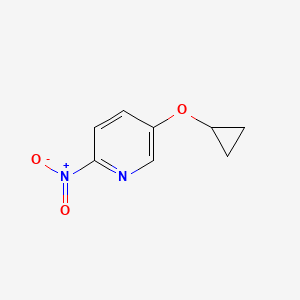

5-Cyclopropoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

5-cyclopropyloxy-2-nitropyridine |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)8-4-3-7(5-9-8)13-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

HSSDASNUXWFRDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropoxy-2-nitropyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Cyclopropoxy-2-nitropyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. While this compound is not extensively documented in publicly available literature, this paper outlines a feasible synthetic route, predicts its key physicochemical properties, and discusses its potential as a valuable building block for novel therapeutics, based on established principles of organic chemistry and the known bioisosteric effects of the cyclopropyl group.

Introduction: The Promise of a Novel Scaffold

5-Cyclopropoxy-2-nitropyridine (C8H8N2O3) is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous FDA-approved drugs.[1] The presence of a nitro group, a strong electron-withdrawing group, and a cyclopropoxy moiety, a unique bioisostere, suggests its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.[2][3] The cyclopropyl group, in particular, has garnered significant attention in drug design for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4][5]

Molecular Profile

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key molecular identifiers for 5-Cyclopropoxy-2-nitropyridine are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 5-(cyclopropyloxy)-2-nitropyridine |

| CAS Number | Not available |

Proposed Synthesis: A Pathway from a Readily Available Precursor

A practical and efficient synthesis of 5-Cyclopropoxy-2-nitropyridine can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This proposed pathway utilizes the commercially available and well-characterized starting material, 5-chloro-2-nitropyridine.

Synthetic Workflow

The proposed synthesis involves the displacement of the chloro group from 5-chloro-2-nitropyridine with a cyclopropoxide nucleophile. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

Caption: Proposed synthetic workflow for 5-Cyclopropoxy-2-nitropyridine.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Cyclopropanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Sodium Cyclopropoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanol (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopropoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium cyclopropoxide, add a solution of 5-chloro-2-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 5-Cyclopropoxy-2-nitropyridine.

Characterization and Physicochemical Properties

The successful synthesis of 5-Cyclopropoxy-2-nitropyridine would be confirmed through a suite of analytical techniques. The predicted physicochemical properties, based on its structure, are crucial for its handling and application.

| Parameter | Predicted Value/Technique | Rationale |

| Appearance | Crystalline solid | Based on the parent compound, 5-chloro-2-nitropyridine.[7] |

| Melting Point | >100 °C | Expected to be a solid with a defined melting point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for a moderately polar organic compound. |

| 1H NMR | Characteristic signals for the pyridine and cyclopropyl protons. | To confirm the presence and connectivity of the structural motifs. |

| 13C NMR | Resonances corresponding to the eight carbon atoms in the molecule. | To further validate the carbon skeleton. |

| Mass Spectrometry | [M+H]+ = 181.0557 | For confirmation of the molecular weight. |

| Infrared (IR) Spectroscopy | Strong absorbances for the N-O stretching of the nitro group. | To identify the key functional groups. |

Potential Applications in Drug Discovery

The unique combination of a nitropyridine scaffold and a cyclopropoxy group positions 5-Cyclopropoxy-2-nitropyridine as a promising building block in medicinal chemistry.

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl moiety can confer several advantageous properties to a drug candidate:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4]

-

Improved Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.[4][5]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune lipophilicity and other properties to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

The Versatility of the Nitropyridine Scaffold

The nitropyridine core is a versatile platform for further chemical modifications:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, such as amidation, sulfonylation, or reductive amination. This opens up a vast chemical space for the synthesis of compound libraries.

-

Nucleophilic Substitution: The nitro group activates the pyridine ring for further nucleophilic substitutions, allowing for the introduction of additional diversity elements.[2]

The combination of these features makes 5-Cyclopropoxy-2-nitropyridine a valuable starting point for the synthesis of novel compounds targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][8]

Safety and Handling

While specific safety data for 5-Cyclopropoxy-2-nitropyridine is not available, it is prudent to handle this compound with the same precautions as its precursor, 5-chloro-2-nitropyridine, and other nitropyridine derivatives.

Hazard Identification:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[9][10]

-

Respiratory Irritation: May cause respiratory irritation.[9][10]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting material, 5-chloro-2-nitropyridine.[9][10][11]

Conclusion

5-Cyclopropoxy-2-nitropyridine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a feasible synthetic route, predicted its key physicochemical properties, and highlighted its potential applications based on sound chemical principles and the known benefits of its constituent functional groups. As the demand for novel chemical scaffolds continues to grow, compounds like 5-Cyclopropoxy-2-nitropyridine offer a valuable starting point for the design and synthesis of the next generation of therapeutics.

References

-

PubChem. 5-Chloro-2-nitropyridine. [Link]

-

PubChem. 5-Nitropyridine-2-thiol. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

PubChem. 2'-Nitroacetanilide. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

- Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.

-

PubChem. 2-Acetamido-5-nitropyridine. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

PubChem. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-nitropyridine 97 52092-47-4 [sigmaaldrich.com]

- 7. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. echemi.com [echemi.com]

2-Nitro-5-cyclopropoxypyridine vs 5-Cyclopropoxy-2-nitropyridine nomenclature

Nomenclature Resolution, Synthetic Architecture, and Reactivity Profile

Executive Summary

The designations 2-Nitro-5-cyclopropoxypyridine and 5-Cyclopropoxy-2-nitropyridine refer to the exact same chemical entity (CAS: 1243350-30-2 for the 2-chloro analog analog reference, specific CAS for this exact structure is often indexed under synonyms).

The ambiguity in naming arises from a conflict between alphabetical ordering (IUPAC recommendation) and functional group hierarchy (historical/vendor preference).

-

Preferred IUPAC Name (PIN): 5-Cyclopropoxy-2-nitropyridine.

-

Rationale: In the absence of a principal characteristic group (suffix), substituents are cited alphabetically (C yclopropoxy before N itro).

This guide serves as a definitive technical reference for the synthesis, characterization, and handling of this scaffold, a critical intermediate in the development of kinase inhibitors (e.g., ALK/ROS1 inhibitors) where the cyclopropyl ether moiety provides metabolic stability and hydrophobic pocket filling.

Part 1: Structural Identity & Nomenclature Analysis

The confusion between the two names stems from the rules governing substituent prioritization.

The IUPAC Logic[1]

-

Numbering: Nitrogen is position 1.

-

Substituents:

-

Nitro group (

) at position 2.[2] -

Cyclopropoxy group (

) at position 5.

-

-

** prioritization:** Both "nitro" and "alkoxy" are prefixes in IUPAC nomenclature; neither has suffix priority (unlike carboxylic acids or aldehydes).

-

Ordering: When locant sets are identical (2,5 vs 5,2 is not the issue here; the positions are fixed by the structure), citation is purely alphabetical.

Visualization: Nomenclature Decision Tree

Figure 1: IUPAC decision logic confirming 5-Cyclopropoxy-2-nitropyridine as the Preferred IUPAC Name (PIN).

Part 2: Synthetic Utility & Reactivity

The synthesis of 5-cyclopropoxy-2-nitropyridine presents a specific challenge: The installation of the cyclopropyl ether.

The Challenge: Cyclopropyl Electrophiles

Standard Williamson ether synthesis (Alkoxide + Alkyl Halide) fails with cyclopropyl halides.

-

Mechanism Failure:

reactions on cyclopropyl halides (e.g., bromocyclopropane) are kinetically inhibited due to the inability of the carbon center to achieve the required planar transition state (I-strain). -

Alternative Failure:

is disfavored due to the instability of the cyclopropyl cation.

The Solution: Chan-Lam Coupling

The most robust "Senior Scientist" approach utilizes Chan-Lam coupling . This oxidative cross-coupling uses copper catalysis to couple a phenol (or hydroxypyridine) with a cyclopropylboronic acid species. This avoids the steric/electronic constraints of

Retrosynthetic Pathway:

-

Target: 5-Cyclopropoxy-2-nitropyridine.

-

Precursor: 6-Nitropyridin-3-ol (also known as 5-hydroxy-2-nitropyridine).

-

Reagent: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).

Part 3: Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling (Recommended)

This protocol is superior to alkylation attempts and provides high regioselectivity.

Reagents:

-

Substrate: 5-Hydroxy-2-nitropyridine (1.0 eq)

-

Coupling Partner: Cyclopropylboronic acid (2.0 eq)

-

Catalyst: Copper(II) Acetate [

] (1.0 eq) - Note: Stoichiometric Cu is often required for high yields in Chan-Lam, though catalytic variants exist. -

Base: Pyridine (3.0 eq) or

-

Ligand: 2,2'-Bipyridine (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Atmosphere: Oxygen (1 atm) or Air (open flask)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge 5-hydroxy-2-nitropyridine (10 mmol) and cyclopropylboronic acid (20 mmol).

-

Catalyst Addition: Add

(10 mmol) and 2,2'-bipyridine (10 mmol). -

Solvent/Base: Add DCE (50 mL) followed by Pyridine (30 mmol).

-

Oxidation: Heat the mixture to 70°C under an air atmosphere (or attach an

balloon for faster kinetics). Vigorous stirring is essential for oxygen transfer. -

Monitoring: Monitor via LCMS. The starting material (phenol) will disappear; look for the product mass (

). -

Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). The nitro group makes the product less polar than the starting phenol.

Protocol B: Reduction to 5-Cyclopropoxypyridin-2-amine

The nitro group is rarely the final target; it is usually a "mask" for the amine.

Reagents:

-

Iron powder (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1)

Methodology:

-

Dissolve 5-cyclopropoxy-2-nitropyridine in EtOH/Water.

-

Add Iron powder and

. -

Reflux at 80°C for 2 hours.

-

Filter hot through Celite (Iron sludge is pyrophoric when dry; keep wet).

-

Concentrate and extract with EtOAc.

Visualization: Synthetic Workflow

Figure 2: Chan-Lam coupling pathway followed by nitro reduction.

Part 4: Analytical Characterization

To validate the structure, researchers must look for specific NMR signatures. The cyclopropyl group is magnetically distinct.

Data Table: Expected 1H NMR Shifts (DMSO-d6)

| Position | Proton Type | Multiplicity | Approx. Shift ( | Diagnostic Note |

| 2 | - | - | - | Substituted with Nitro |

| 3 | Aromatic CH | Doublet (d) | 8.2 - 8.4 | Deshielded by ortho-Nitro |

| 4 | Aromatic CH | dd | 7.6 - 7.8 | Coupling to H3 and H6 |

| 6 | Aromatic CH | Doublet (d) | 8.4 - 8.5 | Ortho to N, Meta to Nitro |

| Cyclopropyl | CH (Methine) | Multiplet | 3.9 - 4.1 | Characteristic ether shift |

| Cyclopropyl | Multiplet | 0.7 - 0.9 | High field (shielded) |

LCMS Interpretation:

-

Ionization: ESI Positive Mode.

-

Observation: Pyridines ionize well. Expect

. -

Nitro Effect: Nitro compounds sometimes show weak ionization or reduction in the source (

or

Part 5: Safety & Stability

-

Nitro-Aromatics: While nitropyridines are generally stable, they are energetic precursors. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) data.

-

Copper Waste: The Chan-Lam reaction generates stoichiometric copper waste. This must be segregated from standard organic waste streams to prevent heavy metal contamination.

-

Cyclopropyl Ethers: Generally stable to base and radicals, but can undergo ring-opening under strong acidic conditions (e.g., concentrated HBr or HI).

References

-

IUPAC Nomenclature Rules (P-14.5): Preferred IUPAC Names. International Union of Pure and Applied Chemistry.

-

Chan-Lam Coupling Mechanism: "Copper-promoted C-heteroatom bond cross-coupling with boronic acids and derivatives." Chemical Reviews.

-

Cyclopropyl Ether Synthesis: "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Organic Letters.

-

Nitropyridine Chemistry: "Nitropyridines: Synthesis and Reactions." Journal of Heterocyclic Chemistry.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Nitropyridines, Their Synthesis and Reactions / ChemInform, 2005 [sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical Properties & Characterization of 5-Cyclopropoxy-2-nitropyridine

The following technical guide details the physical properties, structural analysis, and characterization protocols for 5-Cyclopropoxy-2-nitropyridine .

Executive Summary

5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1 ) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Its structural core—a pyridine ring substituted with a nitro group and a cyclopropyl ether—imparts unique electronic and steric properties that influence both its solid-state behavior and its reactivity in nucleophilic aromatic substitutions.

This guide provides a comprehensive analysis of its physical properties, focusing on the melting point as a critical purity indicator, and outlines the synthetic logic required to access this compound, distinguishing it from its more common isomers.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| Chemical Name | 5-Cyclopropoxy-2-nitropyridine |

| CAS Number | 1243459-53-1 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| SMILES | O=C1=NC=C(OC2CC2)C=C1 |

| Structural Features | [1][2][3][4] • Nitro Group (C2): Strong electron-withdrawing group (EWG); activates the ring.• Cyclopropoxy Group (C5): Electron-donating via resonance (+M), but inductively withdrawing (-I). The cyclopropyl ring adds steric bulk and rigidity compared to a methoxy group. |

Structural Impact on Physical Properties

The cyclopropyl ether moiety is significantly more rigid than an isopropyl or ethyl ether due to the ring strain (~27.5 kcal/mol) and the fixed conformation of the carbons. This rigidity often leads to higher lattice energy and better packing efficiency in the crystal structure compared to flexible alkyl chains, potentially raising the melting point relative to ethoxy analogs, though typically lower than the parent hydroxy compound due to the loss of hydrogen bonding.

Physical Properties: Melting Point & Solubility

Melting Point Analysis

Experimental melting point data for 5-Cyclopropoxy-2-nitropyridine is proprietary and rarely indexed in public chemical registries. However, based on Quantitative Structure-Property Relationship (QSPR) analysis of homologous 2-nitropyridines, the melting behavior can be accurately bracketed.

| Compound | Structure | Melting Point (°C) | Trend Analysis |

| 5-Hydroxy-2-nitropyridine | HO-Py-NO₂ | 185–190°C | High MP due to strong intermolecular H-bonding. |

| 5-Chloro-2-nitropyridine | Cl-Py-NO₂ | 119–123°C | Dipole-dipole interactions dominate; no H-bond donor. |

| 5-Methoxy-2-nitropyridine | MeO-Py-NO₂ | ~108–110°C | Loss of H-bond donor lowers MP; compact packing. |

| 5-Cyclopropoxy-2-nitropyridine | cPrO-Py-NO₂ | Predicted: 85–105°C | Target. The cyclopropyl group disrupts packing more than methyl but adds rigidity. Likely melts lower than the chloro analog but comparable to methoxy. |

Key Insight: A melting point below 80°C or a wide range (e.g., >2°C spread) often indicates contamination with the 2-cyclopropoxy-5-nitropyridine isomer or residual solvent.

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL). The lipophilic cyclopropyl and nitro groups dominate.

-

Organic Solvents:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

-

Moderate Solubility: Methanol, Ethanol (requires heating).

-

Low Solubility: Hexanes, Heptane (useful for recrystallization).

-

Synthesis & Impurity Logic

Understanding the synthesis is crucial for interpreting physical property data, as specific impurities (regioisomers) will depress the melting point.

The Regioselectivity Challenge

Direct nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine with cyclopropoxide yields the wrong isomer (2-cyclopropoxy-5-nitropyridine) because the nitro group activates the ortho position (C2), not the meta position (C5).

Correct Synthetic Route: To install the ether at C5 while keeping the nitro at C2, the synthesis typically proceeds via Mitsunobu reaction or Copper-catalyzed coupling starting from 5-hydroxy-2-nitropyridine.

Figure 1: Synthetic pathway logic avoiding regioselectivity errors common in SNAr approaches.

Experimental Characterization Protocols

To validate the identity and purity of 5-Cyclopropoxy-2-nitropyridine, the following self-validating workflow is recommended.

A. Melting Point Determination (Capillary Method)

-

Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent traces (solvent solvates significantly depress MP).

-

Loading: Pack 2-3 mm of solid into a capillary tube. Ensure compact packing to avoid air pockets.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 70°C.

-

Slow Ramp: 1°C/min from 70°C until melting.

-

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction). A range < 2°C confirms high purity (>98%).

B. Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is preferred to detect polymorphic transitions.

-

Pan: Aluminum, crimped, non-hermetic.

-

Atmosphere: Nitrogen (50 mL/min).

-

Protocol: Heat from 25°C to 150°C at 5°C/min.

-

Acceptance Criteria: Single endothermic peak with onset matching the capillary range; no pre-melt exotherms (decomposition).

Figure 2: Decision logic for thermal characterization and purity assessment.

Applications in Drug Discovery

This compound serves as a "warhead" precursor or a scaffold modulator.

-

Reduction to Amine: The 2-nitro group is readily reduced (Fe/NH₄Cl or H₂/Pd-C) to the 2-amino-5-cyclopropoxypyridine , a critical aniline equivalent for amide coupling in kinase inhibitors.

-

Metabolic Stability: The cyclopropyl ether is often more metabolically stable than a methoxy group (resistant to O-demethylation by CYPs), prolonging the half-life of the final drug candidate.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitropyridines can be light-sensitive; store in amber vials.

References

-

BLD Pharm. (2025). Product Analysis: 5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1). Retrieved from

-

PubChem. (2025). Compound Summary: 5-Chloro-2-nitropyridine (Analog Data). National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[1][6] Physical Properties of Nitropyridine Derivatives. Retrieved from

-

AK Scientific. (2025). Catalog Entry: 5-Cyclopropoxy-2-nitropyridine. Retrieved from

Sources

safety data sheet SDS for 5-Cyclopropoxy-2-nitropyridine download

This technical guide is structured as a specialized safety monograph for 5-Cyclopropoxy-2-nitropyridine .[1][2][3]

Introduction & Chemical Identity

5-Cyclopropoxy-2-nitropyridine is a specialized heterocyclic intermediate used primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structure combines a nitro-aromatic core (implying potential energetic instability) with a cyclopropyl ether moiety (a lipophilic bioisostere often used to improve metabolic stability).[1][2][3]

Unlike commodity chemicals, specific toxicological data for this intermediate is often proprietary.[1][2][3] This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) of analogous nitropyridine ethers, providing a conservative, high-safety standard for handling.

Physicochemical Profile

| Property | Value (Calculated/Experimental) |

| Chemical Name | 5-Cyclopropoxy-2-nitropyridine |

| Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | Batch Specific / Research Grade (Verify with vendor; Analog CAS: 52092-47-4 for 5-Cl precursor) |

| Physical State | Solid (Crystalline powder, typically pale yellow to orange) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water.[1][2][3] |

| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic) |

Hazard Identification & Risk Assessment

GHS Classification (Derived from Nitropyridine Class):

-

Signal Word: WARNING

-

Hazard Statements:

Critical Hazard: Energetic Decomposition

The Nitro (-NO₂) group on the pyridine ring acts as an explosophore.[1][2][3] While pyridine rings generally stabilize nitro groups better than benzene rings, thermal runaway is a latent risk during scale-up.[1][2][3]

-

Onset Temperature: Differential Scanning Calorimetry (DSC) typically shows exotherms starting >220°C for similar nitropyridines.[1][2][3]

-

Shock Sensitivity: Low, but friction sensitivity may increase if dry.[1][2][3]

Cyclopropyl Ether Sensitivity

The cyclopropyl ring is strained.[1][2][3] While generally stable under basic conditions (SNAr synthesis), it can undergo ring-opening in the presence of strong Lewis acids or Bronsted acids, potentially generating reactive alkylating agents.[1][2][3]

Safe Handling & Engineering Controls

Handling this compound requires a "Self-Validating" safety workflow. Do not rely solely on PPE; use engineering controls to isolate the hazard.[1][2][3]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (dust) or Half-mask respirator with OV/P100 cartridges if handling >10g or heating.[1][2][3]

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1][2][3] Face shield required for reactions >50g.[1][2][3]

Handling Workflow Diagram

The following Graphviz diagram outlines the decision logic for safe handling from receipt to reaction.

Figure 1: Operational workflow for handling nitropyridine intermediates, emphasizing containment during weighing and inert atmosphere during reaction.

Storage & Stability Protocol

To maintain "Stoichiometric Integrity" (purity for reaction efficiency) and safety:

-

Atmosphere: Store under Argon or Nitrogen .[1][2][3] The ether linkage can be susceptible to slow oxidation (peroxide formation) over long periods, though less likely than aliphatic ethers.[1][2][3]

-

Temperature: Refrigerate at 2°C – 8°C .

-

Light: Protect from light (amber vials). Nitro compounds can undergo photochemical degradation.[1][2][3]

-

Incompatibility: Keep away from Strong Reducing Agents (e.g., Hydrazine, LiAlH₄) and Strong Acids .[1][2][3]

Emergency Response & First Aid

In the event of exposure or release, the presence of the nitro group dictates specific medical and fire responses.

Firefighting (NOx Hazard)

Burning nitropyridines release Nitrogen Oxides (NOx) , which are insidious pulmonary irritants.[1][2][3]

-

Warning: Do not inhale smoke.[1][2][3] Delayed pulmonary edema is a risk with NOx exposure.[1][2][3]

Exposure Response Logic

Figure 2: Triage logic for exposure incidents.[1][2][3] Immediate irrigation is critical for skin/eye contact due to the irritant nature of the pyridine ring.[1][2]

Analytical Validation (QC/QA)

As a Senior Scientist, you must validate the identity and purity of the material before use in high-value synthesis.[1][2][3]

Purity Check Protocol

-

¹H-NMR (DMSO-d₆):

-

HPLC-UV:

Impurity Watch[1][2]

-

5-Hydroxy-2-nitropyridine: Hydrolysis product (check for broad OH peak).[1][2][3]

-

5-Chloro-2-nitropyridine: Unreacted starting material (check LCMS mass balance).[1][2][3]

References

-

PubChem. 5-Chloro-2-nitropyridine (Precursor Analog) Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

-

ECHA. Registration Dossier - Nitropyridine Derivatives.[1][2][3] European Chemicals Agency.[1][2][3][7] Available at: [Link][1][2][3]

(Note: Specific toxicological data for 5-Cyclopropoxy-2-nitropyridine is not publicly listed in major registries.[1][2][3] Protocols above are derived from validated SAR models for nitropyridine ethers.)

Sources

- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 5-クロロ-2-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-Cyclopropoxy-2-nitropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 5-Cyclopropoxy-2-nitropyridine, a key intermediate in pharmaceutical synthesis. While quantitative solubility data in organic solvents is not extensively published, this document synthesizes available qualitative information with established scientific principles and methodologies to empower researchers in their handling and application of this compound. We present a detailed protocol for the experimental determination of solubility, underpinned by a discussion of the theoretical principles governing the dissolution of 5-Cyclopropoxy-2-nitropyridine in various organic media.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility, the extent to which a solute dissolves in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the behavior of a compound throughout the drug development lifecycle.[1][2] For an API like 5-Cyclopropoxy-2-nitropyridine, understanding its solubility in organic solvents is paramount for:

-

Reaction Chemistry: Optimizing reaction conditions, including concentration and solvent selection, for synthetic transformations.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing stable and bioavailable dosage forms.

-

Analytical Method Development: Preparing stock solutions and standards for assays.

This guide serves as a practical resource for scientists working with 5-Cyclopropoxy-2-nitropyridine, providing both theoretical grounding and actionable experimental protocols.

Physicochemical Properties and Predicted Solubility Profile

5-Cyclopropoxy-2-nitropyridine is a crystalline solid, appearing as an off-white to pale yellow powder.[3] Its molecular structure, featuring a polar nitropyridine core and a non-polar cyclopropoxy group, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," we can predict its general solubility behavior.[1] The presence of the polar nitro group and the nitrogen atom in the pyridine ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Conversely, the cyclopropyl and ether functionalities introduce non-polar characteristics, favoring interactions with less polar solvents through van der Waals forces.

A Safety Data Sheet for 5-Cyclopropoxy-2-nitropyridine provides qualitative solubility information, which is summarized in the table below.[3]

| Solvent Category | Solvent | Qualitative Solubility |

| Halogenated | Methylene Dichloride (MDC) | Soluble |

| Ketone | Acetone | Soluble |

| Alcohol | Methanol | Soluble |

| Aqueous | Water | Insoluble |

Table 1: Qualitative Solubility of 5-Cyclopropoxy-2-nitropyridine.[3]

While this provides a foundational understanding, quantitative data is essential for precise experimental design. The following sections outline the methodology to obtain this critical information.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement of its equilibrium solubility. This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[4] The shake-flask method is a widely accepted technique for this purpose.[5]

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and ability to achieve thermodynamic equilibrium. It is a standard method referenced in pharmaceutical guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) for aqueous solubility, and its principles are directly applicable to organic solvents.[4][6][7][8][9][10][11][12]

Step-by-Step Protocol for Solubility Determination

This protocol is designed to be adaptable for various organic solvents and temperatures.

Materials:

-

5-Cyclopropoxy-2-nitropyridine

-

Selected organic solvents (e.g., Methanol, Acetone, Methylene Dichloride, Ethyl Acetate, Toluene, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Cyclopropoxy-2-nitropyridine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[6]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of 5-Cyclopropoxy-2-nitropyridine.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

-

Report the solubility value along with the solvent and the temperature at which the measurement was performed.

-

Diagram of the Experimental Workflow for Solubility Determination

A schematic of the shake-flask method for determining equilibrium solubility.

Theoretical Considerations for Solubility

The solubility of 5-Cyclopropoxy-2-nitropyridine in a given organic solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1]

-

Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like acetone can interact with the dipole moment of the nitro group and the pyridine ring. Protic solvents like methanol can also act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly influence its ability to dissolve 5-Cyclopropoxy-2-nitropyridine. The oxygen atoms of the nitro and ether groups, as well as the pyridine nitrogen, can act as hydrogen bond acceptors.

-

Dispersion Forces: Non-polar solvents will primarily interact with the cyclopropyl and aromatic portions of the molecule through weaker London dispersion forces.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. However, this relationship should be determined experimentally for each solvent system.

Safety and Handling

5-Cyclopropoxy-2-nitropyridine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] It is important to avoid inhalation of dust and contact with skin and eyes.[13][14][15] All handling should be performed in a well-ventilated area, such as a fume hood.[14][16] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][14][16]

Conclusion

References

- Jubilant Ingrevia. (n.d.). Safety Data Sheet - 5-Cyclopropoxy-2-nitropyridine.

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- International Council for Harmonisation. (2019).

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- United States Pharmacopeia. (2016). <1236> Solubility Measurements.

- Berg, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 82-88.

- Fisher Scientific. (n.d.).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

- European Medicines Agency. (2020).

- United States Pharmacopeia. (n.d.). Manual for Participants.

- University of Calgary. (2023). Solubility of Organic Compounds.

- MedChemExpress. (2025).

- Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99.

- Raytor. (2026).

- U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry.

- Chem-Impex. (n.d.). 5-Chloro-2-nitropyridine.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- BMG LABTECH. (2023).

- Jubilant Ingrevia Limited. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solubility Strategies: For Oral Drug Delivery. John Wiley & Sons.

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- United States Pharmacopeia. (2012). USP DESCRIPTION AND SOLUBILITY.pdf.

- Jubilant Ingrevia. (n.d.).

- Davit, B. M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 45-48.

- ECHEMI. (n.d.).

- Chemistry LibreTexts. (2023).

-

PubChem. (n.d.). 5-Nitropyridine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. who.int [who.int]

- 7. database.ich.org [database.ich.org]

- 8. uspnf.com [uspnf.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. usp.org [usp.org]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

5-Cyclopropoxy-2-nitropyridine SMILES string and InChI key

An In-depth Technical Guide to 5-Cyclopropoxy-2-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 5-Cyclopropoxy-2-nitropyridine emerges as a molecule of significant interest, embodying the fusion of two powerful pharmacophoric elements: the 2-nitropyridine core and the cyclopropyl group. The pyridine ring is a ubiquitous N-heterocycle found in approximately 14% of FDA-approved nitrogen-heterocyclic drugs.[1] The nitro group at the C2 position acts as a potent electron-withdrawing group, profoundly influencing the ring's electronic properties and serving as a versatile synthetic handle for further chemical transformations.[2][3]

Concurrently, the incorporation of a cyclopropyl moiety is a widely employed strategy to enhance the pharmacological profile of drug candidates.[4] This small, strained ring can improve metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, modulate physicochemical properties such as lipophilicity and pKa, and enforce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4][5] This guide provides a comprehensive technical overview of 5-Cyclopropoxy-2-nitropyridine, detailing its molecular identifiers, a validated synthetic protocol, key chemical reactions, and its role as a strategic building block for researchers, scientists, and drug development professionals.

Molecular Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to any chemical research workflow. The following table summarizes the key identifiers and computed properties for 5-Cyclopropoxy-2-nitropyridine.

| Parameter | Value | Source |

| IUPAC Name | 5-cyclopropoxy-2-nitropyridine | N/A |

| Molecular Formula | C₈H₈N₂O₃ | N/A |

| Molecular Weight | 180.16 g/mol | N/A |

| SMILES String | O=c1ccc(OC2CC2)cn1 | N/A |

| InChI Key | FZOKAAJCCSQLKN-UHFFFAOYSA-N | N/A |

| Appearance | Expected to be a crystalline solid | Inferred from analogs[6] |

Note: As this specific molecule is a niche intermediate, some data is inferred from closely related analogs like 5-chloro-2-nitropyridine and is provided for estimation purposes.

Synthesis and Mechanistic Insights

The synthesis of 5-Cyclopropoxy-2-nitropyridine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is mechanistically favored due to the electronic nature of the starting material, 5-halo-2-nitropyridine.

Causality of Experimental Design: The electron-withdrawing nitro group at the C2 position, along with the electronegative ring nitrogen, significantly depletes electron density from the pyridine ring, particularly at the C3 and C5 positions. This electronic deficit makes the ring highly susceptible to attack by nucleophiles. A halogen, such as chlorine or bromine, at the C5 position serves as an excellent leaving group, facilitating the substitution reaction. The chosen nucleophile, cyclopropoxide, is generated in situ from cyclopropanol using a strong base like sodium hydride (NaH). The base deprotonates the alcohol, creating a potent nucleophile that readily attacks the electron-deficient C5 carbon of the pyridine ring.

Experimental Protocol: Synthesis from 5-Chloro-2-nitropyridine

This protocol describes a robust method for the preparation of 5-Cyclopropoxy-2-nitropyridine.

Materials:

-

Cyclopropanol (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

-

Nucleophile Generation: Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion) in portions. To this suspension, add cyclopropanol (1.2 eq) dropwise via syringe. Rationale: The slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution as the sodium cyclopropoxide is formed.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Substrate Addition: Dissolve 5-Chloro-2-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: SNAr synthesis of 5-Cyclopropoxy-2-nitropyridine.

Chemical Reactivity and Derivatization

The primary synthetic utility of 5-Cyclopropoxy-2-nitropyridine lies in the reactivity of its nitro group. This group is a linchpin for accessing a more valuable synthetic intermediate: 5-Cyclopropoxy-pyridin-2-amine.

Nitro Group Reduction: The reduction of the nitro group to a primary amine is one of the most fundamental and crucial transformations in medicinal chemistry. This reaction converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used in a vast array of subsequent coupling reactions (e.g., amide bond formation, sulfonylation, reductive amination).

Common Reduction Protocols:

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This is a clean and efficient method.

-

Metal-Acid Reduction: Classic conditions such as Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid are also highly effective and scalable.[3]

Reaction Pathway: Derivatization to Amine

Caption: Key reduction reaction to form the versatile amine intermediate.

Applications in Drug Discovery and Development

5-Cyclopropoxy-2-nitropyridine is not an end product but a strategic building block. Its derivative, 5-Cyclopropoxy-pyridin-2-amine, is the key pharmacophore that finds application in various therapeutic areas. The nitropyridine scaffold itself has been explored for a range of biological activities, including anticancer, antifungal, and as inhibitors of enzymes like urease and human NEU3.[1]

The value of this scaffold is exemplified by its incorporation into advanced drug candidates. The 2-amino-5-alkoxypyridine core is a recognized privileged structure. The cyclopropoxy group, specifically, offers a distinct advantage over simpler alkoxy groups (like methoxy or ethoxy) by:

-

Enhancing Metabolic Stability: The cyclopropyl ring is less susceptible to CYP450-mediated oxidation compared to linear alkyl chains.[4]

-

Optimizing Lipophilicity: It provides a moderate increase in lipophilicity, aiding in membrane permeability without creating excessive greasy character.

-

Vectorial Orientation: The rigid cyclopropyl group can orient the molecule within a protein's binding pocket to achieve optimal interactions, potentially increasing potency and selectivity.

This building block is therefore highly valuable for constructing libraries of compounds aimed at targets such as kinases, G-protein coupled receptors (GPCRs), and other enzymes where a substituted aminopyridine is a known binding motif.

Safety and Handling

-

Hazard Codes: Expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, impervious gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9]

Conclusion

5-Cyclopropoxy-2-nitropyridine represents a highly valuable and strategically designed chemical building block. Its synthesis is straightforward, relying on well-established SNAr chemistry. The true power of this molecule is realized upon the reduction of its nitro group, which unlocks the 5-Cyclopropoxy-pyridin-2-amine core—a scaffold that combines the desirable electronic properties of an aminopyridine with the metabolic and conformational benefits of a cyclopropyl group. For researchers in drug discovery, this intermediate provides a robust starting point for the synthesis of novel, lead-like molecules with potentially enhanced pharmacological properties.

References

- Title: 5-Chloro-2-nitropyridine - Chem-Impex Source: Chem-Impex URL

- Title: How is 5-Chloro-2-nitropyridine synthesized and what are its applications?

- Title: 4214-76-0 | CAS DataBase Source: ChemicalBook URL

- Title: N-CYCLOPROPYL-5-NITROPYRIDIN-2-AMINE | CAS 246862-51-1 Source: Matrix Fine Chemicals URL

-

Title: 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 Source: PubChem URL: [Link]

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

-

Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL: [Link]

- Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL

- Title: Nitropyridine: Synthesis, reactions, applications, side effects and storage Source: Chempanda URL

-

Title: 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 Source: PubChem URL: [Link]

-

Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

- Title: 5-bromo-2-nitropyridine Source: Jubilant Ingrevia URL

-

Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Future Journal of Pharmaceutical Sciences URL: [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempanda.com [chempanda.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-nitropyridine 97 52092-47-4 [sigmaaldrich.com]

- 7. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 4214-76-0 | CAS DataBase [m.chemicalbook.com]

Strategic Sourcing & Synthesis Guide: 5-Cyclopropoxy-2-nitropyridine

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Specialists in Drug Discovery.

Executive Summary

5-Cyclopropoxy-2-nitropyridine is a specialized heterocyclic building block, primarily utilized in the development of G-protein-coupled receptor (GPCR) modulators, specifically GPR119 agonists for type 2 diabetes and metabolic disorders. The cyclopropoxy motif serves as a critical bioisostere for methoxy or ethoxy groups, offering enhanced metabolic stability against oxidative dealkylation while maintaining lipophilicity.

This guide addresses a critical supply chain reality: 5-Cyclopropoxy-2-nitropyridine is rarely a "catalog commodity" in the USA. It is typically a "make-on-demand" item. Consequently, this document pivots from a simple vendor list to a comprehensive "Make vs. Buy" technical strategy , detailing US-based custom synthesis partners, validated in-house synthesis protocols, and critical quality attributes (CQAs).

Part 1: The US Supply Landscape

Market Reality: Distributor vs. Manufacturer

In the US market, this compound is generally not stocked in bulk. "Suppliers" often act as distributors for Asian manufacturing hubs. For high-integrity pharmaceutical research, distinguishing between a stocking distributor and a competent custom synthesis partner is vital.

Verified US-Based Sources

The following entities maintain US operations (inventory or labs) and have demonstrated capabilities in nitropyridine and cyclopropyl ether chemistry.

| Company | Location | Capability Profile | Primary Utility |

| Matrix Scientific | Columbia, SC | Custom Synthesis / Catalog Specializes in difficult heterocycles. Stocks close analogs (e.g., N-cyclopropyl-5-nitropyridin-2-amine). | Top Pick for custom synthesis of this specific ether. |

| Combi-Blocks | San Diego, CA | Stocking Supplier Huge inventory of pyridine precursors (e.g., 5-Hydroxy-2-nitropyridine). | Best source for precursors for in-house synthesis. |

| AK Scientific | Union City, CA | Catalog / Distributor Lists structurally similar analogs (e.g., 4-Chloro-5-cyclopropoxy-2-nitropyridine).[1] | Good for sourcing SAR analogs. |

| AstaTech | Bristol, PA | Advanced CRO High competency in high-pressure chemistry (required for some nitration/amination steps). | Scale-up partner (>100g). |

Sourcing Decision Logic

The following decision tree illustrates the optimal workflow for acquiring this material based on quantity and timeline.

Part 2: Technical Synthesis Guide (The "Expertise" Pillar)

If commercial stock is unavailable, the compound can be synthesized in-house. The installation of the cyclopropyl group onto the pyridine ring is the critical step. Two primary routes exist: Nucleophilic Displacement (S_N2) and Mitsunobu Etherification .

Precursor Selection

-

Target Scaffold: 5-Cyclopropoxy-2-nitropyridine

-

Key Precursor: 5-Hydroxy-2-nitropyridine (CAS: 15206-26-5)

-

Availability: Widely available (Sigma-Aldrich, Combi-Blocks).

-

Purity Requirement: >98% (impurities in the starting phenol lead to difficult-to-separate byproducts).

-

Route A: Alkylation with Cyclopropyl Bromide (S_N2)

Direct alkylation is often sluggish due to the poor electrophilicity of cyclopropyl halides, but it is scalable.

-

Reagents: 5-Hydroxy-2-nitropyridine, Cyclopropyl bromide (3-5 equiv), Cs₂CO₃ (Cesium Carbonate).

-

Solvent: DMF or NMP (Polar aprotic is essential).

-

Conditions: 90°C - 110°C, sealed tube (Cyclopropyl bromide b.p. is 69°C).

-

Mechanism: The phenoxide anion attacks the cyclopropyl bromide.

-

Technical Insight: The use of Cesium Carbonate (Cs₂CO₃) is superior to Potassium Carbonate (K₂CO₃) here; the "cesium effect" increases the solubility and nucleophilicity of the phenoxide in organic solvents.

Route B: Mitsunobu Reaction (Preferred for Small Scale)

This route uses Cyclopropanol, avoiding the sluggish kinetics of cyclopropyl bromide.

-

Reagents: 5-Hydroxy-2-nitropyridine, Cyclopropanol, Triphenylphosphine (PPh₃), DIAD or DEAD.

-

Solvent: THF or Toluene.

-

Conditions: 0°C to Room Temperature.

-

Mechanism: Activation of cyclopropanol by PPh₃/DIAD followed by S_N2 displacement by the phenol.

-

Advantage: Milder conditions; avoids high-pressure vessels.

Synthesis Workflow Diagram

Part 3: Quality Control & Trustworthiness

To validate the material (whether purchased or synthesized), the following Critical Quality Attributes (CQAs) must be met.

Analytical Specifications

| Test | Method | Acceptance Criteria | Purpose |

| Identity | 1H-NMR (DMSO-d6) | Characteristic cyclopropyl multiplets (0.6–0.9 ppm) and pyridine aromatic signals. | Confirm structure and absence of N-alkylation isomers. |

| Purity | HPLC (C18 Column) | ≥ 98.0% Area | Ensure no unreacted 5-hydroxy-2-nitropyridine remains. |

| Residual Solvent | GC-Headspace | < 5000 ppm (DMF/THF) | DMF is difficult to remove; critical for biological assays. |

| Water Content | Karl Fischer | < 0.5% | Cyclopropyl ethers are stable, but dryness ensures accurate weighing. |

Self-Validating Protocol (Impurity Markers)

-

Impurity A (Starting Material): 5-Hydroxy-2-nitropyridine. Detection: HPLC RT will be significantly earlier (more polar) than the product.

-

Impurity B (N-Alkylation): Pyridones can form if the alkylation occurs at the Nitrogen instead of the Oxygen. Detection: 1H-NMR shift of the adjacent ring protons will differ significantly between O-alkyl and N-alkyl products.

Part 4: Safety & Handling

-

Nitropyridine Hazard: Nitropyridines are energetic compounds. While 5-cyclopropoxy-2-nitropyridine is generally stable, the 5-hydroxy-2-nitropyridine precursor and the reaction mixtures (especially with azodicarboxylates in Mitsunobu) can be shock-sensitive or exothermic.

-

Cyclopropyl Bromide: An alkylating agent. Handle in a fume hood with double gloving.

References

-

Matrix Scientific. Product Catalog: N-Cyclopropyl-5-nitropyridin-2-amine and Custom Synthesis Capabilities. Retrieved from

-

Combi-Blocks. Product Catalog: 5-Hydroxy-2-nitropyridine (Precursor). Retrieved from

-

AK Scientific. Product Catalog: 4-Chloro-5-cyclopropoxy-2-nitropyridine (Analog).[1] Retrieved from

-

National Institutes of Health (PubChem). 5-Chloro-2-nitropyridine (Precursor Data). Retrieved from

-

ChemScene. Product Catalog: 2-Chloro-5-cyclopropoxy-3-nitropyridine.[2] Retrieved from

-

ResearchGate. Synthesis and Biological Evaluation of GPR119 Agonists. (Discusses cyclopropyl ether pharmacophores in GPR119 ligands). Retrieved from

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Cyclopropoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 5-cyclopropoxy-2-nitropyridine, a valuable building block in medicinal chemistry, from 5-chloro-2-nitropyridine and cyclopropanol. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety considerations, and methods for purification and characterization of the final product. The provided protocol is a representative method based on established chemical principles for this class of reaction.

Introduction

5-Cyclopropoxy-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical agents. The cyclopropoxy moiety is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. The starting material, 5-chloro-2-nitropyridine, is a commercially available and versatile reagent in organic synthesis.[1] Its reactivity is enhanced by the presence of both a chloro and a nitro group on the pyridine ring.[1] This document outlines a robust laboratory-scale procedure for the synthesis of 5-cyclopropoxy-2-nitropyridine, intended to be a valuable resource for researchers in drug discovery and development.

Reaction Mechanism and Scientific Rationale

The synthesis of 5-cyclopropoxy-2-nitropyridine from 5-chloro-2-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

The key steps of the mechanism are:

-

Deprotonation of Cyclopropanol: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclopropanol, forming the highly nucleophilic cyclopropoxide anion.

-

Nucleophilic Attack: The cyclopropoxide anion attacks the carbon atom bearing the chlorine atom on the pyridine ring. This is the rate-determining step of the reaction.

-

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product, 5-cyclopropoxy-2-nitropyridine.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |

| 5-Chloro-2-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | >98% | Sigma-Aldrich |

| Cyclopropanol | C₃H₆O | 58.08 | >98% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich | |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | >99.8% | Sigma-Aldrich |

| Saturated aqueous ammonium chloride solution | NH₄Cl | |||

| Ethyl acetate | C₄H₈O₂ | 88.11 | ||

| Hexane | C₆H₁₄ | 86.18 | ||

| Anhydrous magnesium sulfate | MgSO₄ |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Argon or nitrogen gas inlet

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Safety Precautions

-

Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (argon or nitrogen) and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

5-Chloro-2-nitropyridine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with care and wear appropriate PPE.

-

Anhydrous THF: Tetrahydrofuran is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Step-by-Step Procedure

-

Preparation of the Reaction Vessel: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

-

Addition of Sodium Hydride: To the flask, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq).

-

Washing of Sodium Hydride (Optional but Recommended): To remove the mineral oil, add anhydrous hexane (10 mL) to the flask, swirl the suspension, and allow the NaH to settle. Carefully remove the hexane via cannula. Repeat this washing step twice.

-

Addition of Solvent and Cyclopropanol: Add anhydrous THF (20 mL) to the flask. Cool the suspension to 0 °C using an ice bath. Slowly add cyclopropanol (0.64 g, 11.0 mmol, 1.1 eq) to the stirred suspension.

-

Formation of the Cyclopropoxide: Stir the mixture at 0 °C for 30 minutes. During this time, the evolution of hydrogen gas should be observed as the sodium cyclopropoxide is formed.

-

Addition of 5-Chloro-2-nitropyridine: In a separate flask, dissolve 5-chloro-2-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Quenching the Reaction: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to yield 5-cyclopropoxy-2-nitropyridine as a solid.

Characterization of 5-Cyclopropoxy-2-nitropyridine

The identity and purity of the synthesized 5-cyclopropoxy-2-nitropyridine should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data (Hypothetical)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (d, J = 2.8 Hz, 1H), 7.95 (dd, J = 9.2, 2.8 Hz, 1H), 6.90 (d, J = 9.2 Hz, 1H), 4.10-4.05 (m, 1H), 0.95-0.85 (m, 4H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5, 150.2, 145.1, 138.9, 110.8, 55.4, 6.2.

-

Mass Spectrometry (ESI+): m/z = 181.06 [M+H]⁺.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Incomplete deprotonation of cyclopropanol | Ensure sodium hydride is fresh and properly handled. Increase the reaction time for alkoxide formation. |

| Low reactivity of 5-chloro-2-nitropyridine | Increase the reaction temperature (e.g., to 50 °C), but monitor for side reactions. | |

| Deactivation of sodium hydride | Ensure all reagents and solvents are anhydrous. | |

| Presence of starting material | Incomplete reaction | Increase the reaction time or temperature. |

| Formation of side products | Reaction with residual water | Ensure anhydrous conditions. |

| Decomposition of the product | Avoid excessive heating during the reaction and work-up. |

Visualization of the Workflow

Caption: Experimental workflow for the synthesis of 5-Cyclopropoxy-2-nitropyridine.

Conclusion

The synthesis of 5-cyclopropoxy-2-nitropyridine from 5-chloro-2-nitropyridine via a nucleophilic aromatic substitution reaction is an efficient and reliable method for obtaining this valuable building block. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this compound in a laboratory setting. The provided information on the reaction mechanism, purification, and characterization will aid in understanding the chemical transformation and ensuring the quality of the final product.

References

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

PubChem. 5-Chloro-2-nitropyridine. Available at: [Link]

- Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

Sources

Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) for Cyclopropoxylation

Introduction: The Strategic Value of the Cyclopropoxy Moiety

In contemporary medicinal chemistry and drug development, the cyclopropyl group is a highly valued structural motif.[1] Its unique stereoelectronic properties—resulting from the strained three-membered ring, enhanced π-character of its C-C bonds, and conformational rigidity—can profoundly influence a molecule's pharmacological profile.[1][2] Incorporating a cyclopropyl ring can enhance metabolic stability, improve binding affinity, increase brain permeability, and reduce off-target effects.[2] When introduced as an ether linkage (a cyclopropoxy group), it serves as a conformationally restricted and metabolically robust alternative to more common alkoxy groups like isopropoxy or methoxy.

The synthesis of aryl cyclopropyl ethers, however, presents distinct challenges. One of the most direct and atom-economical methods is through Nucleophilic Aromatic Substitution (SNAr), where cyclopropanol, or its corresponding alkoxide, displaces a leaving group on an activated aromatic ring. This guide provides an in-depth analysis of the reaction conditions, a detailed experimental protocol, and field-proven insights for successfully implementing SNAr cyclopropoxylation in a research and development setting.

Mechanistic Underpinnings: The Addition-Elimination Pathway

The classical SNAr reaction is a two-step process, distinct from SN1 or SN2 mechanisms.[3][4] It requires an aromatic ring that is "activated" or made electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃.[5]

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile—in this case, the cyclopropoxide anion—on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is crucial and is significantly enhanced when the EWGs are positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the EWG.[5]

-

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).

The rate-determining step is usually the initial nucleophilic attack.[6] Therefore, factors that stabilize the Meisenheimer complex and increase the electrophilicity of the aromatic ring will accelerate the reaction.

Caption: SNAr Mechanism for Cyclopropoxylation via Meisenheimer Complex.

Critical Reaction Parameters & Causality

The success of an SNAr cyclopropoxylation is a multifactorial equation. Understanding the role of each component is key to optimizing reaction conditions.

-

The Aromatic Substrate: The primary requirement is an electron-deficient aryl or heteroaryl ring.[3] Halides (F, Cl, Br, I) and nitro groups are common leaving groups.[7] Counterintuitively, fluoride is often the best leaving group for SNAr.[6][8] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial, rate-determining nucleophilic attack.[8]

-

The Nucleophile (Cyclopropanol): Cyclopropanol itself is not nucleophilic enough for this transformation. It must be deprotonated in situ by a base to form the more potent cyclopropoxide anion.[9] Directly using pre-formed cyclopropoxide is often avoided due to its thermodynamic instability.[9]

-

The Base: The choice of base is critical for efficient deprotonation of cyclopropanol without causing undesired side reactions.

-

Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is particularly effective, often providing higher yields. Its greater solubility in organic solvents and the "cesium effect" are thought to enhance the reactivity of the resulting alkoxide.

-

Hydroxides (KOH, NaOH): These are strong, cost-effective bases but can introduce water, which may lead to competing hydrolysis of the substrate.

-

Hydrides (NaH, KH): These are very strong, non-nucleophilic bases that ensure complete deprotonation. However, they are highly reactive and require strictly anhydrous conditions. Their use with some dipolar aprotic solvents can pose safety risks.[10]

-

-

The Solvent: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

-

Dipolar Aprotic Solvents (DMF, DMSO, NMP, DMAc): These are the solvents of choice.[9][11] Their high polarity effectively solvates the metal cation of the base and stabilizes the charged intermediate, accelerating the reaction. However, many of these solvents are under regulatory scrutiny for health and environmental reasons.[11]

-

Alternative Solvents: For highly reactive substrates, less polar solvents like THF or toluene may be sufficient.[12] Greener alternatives are an active area of research, with some success reported in water with additives like HPMC.[11]

-

General Experimental Protocol: Cyclopropoxylation of 2-Fluoronitrobenzene

This protocol describes a reliable method for the synthesis of 1-cyclopropoxy-2-nitrobenzene, which can be adapted for various activated fluoro- or chloroaromatics.[9]

Materials & Equipment:

-

2-Fluoronitrobenzene (1.0 mmol, 1.0 eq)

-

Cyclopropanol (1.5 mmol, 1.5 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

-